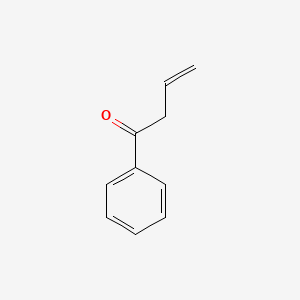

1-Phenylbut-3-en-1-one

概要

説明

1-Phenylbut-3-en-1-one, also known as benzylideneacetone, is an organic compound with the molecular formula C10H10O. It is a yellow liquid with a characteristic odor and is used in various chemical reactions and industrial applications. The compound features a phenyl group attached to a butenone structure, making it an important intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-en-1-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}=\text{CHCOCH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.

化学反応の分析

Types of Reactions: 1-Phenylbut-3-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-phenylbut-3-en-1,2-dione using oxidizing agents such as potassium dichromate.

Reduction: Reduction of this compound can yield 1-phenylbut-3-en-1-ol using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly at the α-position of the carbonyl group.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: 1-Phenylbut-3-en-1,2-dione.

Reduction: 1-Phenylbut-3-en-1-ol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

科学的研究の応用

1-Phenylbut-3-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

作用機序

The mechanism of action of 1-Phenylbut-3-en-1-one involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, it may interact with cellular components, leading to various biochemical effects.

類似化合物との比較

1-Phenylbut-3-en-1-ol: An alcohol derivative of 1-Phenylbut-3-en-1-one.

4-Phenyl-3-buten-2-one: A similar compound with a different substitution pattern.

Comparison: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and conjugated double bond system make it particularly reactive in oxidation and reduction reactions, distinguishing it from similar compounds.

生物活性

1-Phenylbut-3-en-1-one, also known as phenylbutenone, is a compound with the molecular formula and a molecular weight of 146.19 g/mol. It is categorized as an α,β-unsaturated ketone and has garnered attention for its potential biological activities, including anti-cancer properties, antimicrobial effects, and its application in food flavoring.

- IUPAC Name : 1-phenyl-3-buten-1-one

- CAS Number : 6249-80-5

- Molecular Formula :

- Boiling Point : Not specified

- Purity : Typically ≥95% in commercial preparations

Antiproliferative Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, one study demonstrated that derivatives of this compound showed selective antiproliferative activity against human metastatic melanoma cells, achieving an inhibition rate of up to 93% in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Flavoring Agent Safety

The European Food Safety Authority (EFSA) has assessed the safety of 4-phenylbut-3-en-2-one (a related compound) as a flavoring agent in animal feed. The findings suggest that it is safe at proposed use levels of 1 mg/kg for all animal species, indicating its low toxicity and potential for safe use in food applications .

Case Study: Anticancer Effects

A notable case study involved the synthesis of various derivatives of this compound and their evaluation against cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Derivative A | Melanoma | 93% | |

| Derivative B | Breast Cancer | 65% | |

| Derivative C | Colon Cancer | 70% |

These findings highlight the potential of this compound as a lead structure for developing new anticancer therapies.

The biological activity of this compound is thought to be related to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. This includes the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

特性

IUPAC Name |

1-phenylbut-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYKDNCOQBBOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。